S9-Independent Activation vs. PhIP
In the Ames Salmonella reversion assay, PhIP exhibits mutagenic activity only upon exogenous metabolic activation with rat liver S9 fraction. Azido-PhIP, following photoactivation by near-UV irradiation, induces mutations in the absence of S9 activation. Critically, the mutagenic potency of photoactivated Azido-PhIP remains equivalent across strains TA98, YG1024 (acetyltransferase-overexpressing), TA98/1,8-DNP6 (acetyltransferase-deficient), and TA98NR (nitroreductase-deficient), demonstrating complete independence from both acetyltransferase and nitroreductase enzymatic pathways [1]. In contrast, nitro-PhIP shows a 63% reduction in potency in the nitroreductase-deficient TA98NR strain compared to TA98 [2].
| Evidence Dimension | Mutagenic potency dependence on host metabolic enzymes |
|---|---|
| Target Compound Data | Equivalent potency across all strains TA98, YG1024, TA98/1,8-DNP6, TA98NR after photoactivation |
| Comparator Or Baseline | PhIP: Requires S9 activation; Nitro-PhIP: 37% residual potency in TA98NR relative to TA98 |
| Quantified Difference | Nitro-PhIP potency reduced by 63% in nitroreductase-deficient strain; Azido-PhIP shows 0% reduction |
| Conditions | Salmonella typhimurium reversion assay, near-UV photolysis for Azido-PhIP |
Why This Matters
Enables precise, time-resolved control of genotoxic insult independent of variable cellular metabolic capacity, reducing experimental variability in mutagenesis studies.
- [1] Wild D, Dirr A, Fasshauer I, Henschler D. Azido- and nitro-PhIP, relatives of the heterocyclic arylamine and food mutagen PhIP—mechanism of their mutagenicity in Salmonella. Carcinogenesis. 1991;12(6):1091-1096. View Source
- [2] Wild D, Dirr A, Fasshauer I, Henschler D. The nitroreductase contributes to the mutagenic potency of nitro-PhIP; in TA98NR it is 37% of that in TA98. Carcinogenesis. 1991;12(6):1091-1096. View Source
